
Octyl acetate
Overview
Description
C10H20O2
. It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid. This compound is commonly found in various citrus fruits such as oranges and grapefruits, contributing to their characteristic fruity aroma. Octyl acetate is widely used in the flavor and fragrance industries due to its pleasant, fruity odor .Mechanism of Action
Target of Action
Octyl acetate, also known as octyl ethanoate, is an organic compound that is primarily used in the flavor and fragrance industry . It is synthesized from 1-octanol (octyl alcohol) and acetic acid . The primary targets of this compound are the olfactory receptors in the nose, which detect its fruity, slightly waxy floral odor .
Mode of Action
This compound interacts with its targets, the olfactory receptors, by binding to these receptors in the nose. This binding triggers a signal transduction pathway that results in the perception of a fruity, slightly waxy floral odor . This makes this compound valuable in creating artificial flavors and fragrances .
Biochemical Pathways
This compound is an ester, and it can be synthesized by the Fischer esterification of 1-octanol and acetic acid . This reaction is a type of acyl substitution reaction . The resulting this compound can then be used in various applications, including as a solvent for nitrocellulose, waxes, oils, and some resins .
Pharmacokinetics
Once in the body, it may be metabolized by esterases into 1-octanol and acetic acid .
Result of Action
The primary result of this compound’s action is the perception of a fruity, slightly waxy floral odor . This is due to its interaction with olfactory receptors in the nose. In addition, this compound can also act as a solvent for various substances, including nitrocellulose, waxes, oils, and some resins .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to reach the olfactory receptors in the nose can be affected by temperature and humidity. Furthermore, its stability and efficacy as a solvent can be influenced by factors such as pH and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Octyl acetate is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom, making it incapable of engaging in intermolecular hydrogen bonding This property influences its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
One study found that this compound did not improve product formation and reduced the stability of the system at high cell densities
Molecular Mechanism
This compound can be synthesized by the Fischer esterification of 1-octanol and acetic acid
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 203–211.3°C and a melting point of -38.5– -38°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl acetate is through the Fischer esterification process. This involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation:
C8H17OH+CH3COOH→C10H20O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Octyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 1-octanol and acetic acid.
Reduction: Reduction of this compound can yield 1-octanol.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 1-octanol and acetic acid.
Reduction: 1-octanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Flavoring and Fragrance Industry
Use in Food Products:
Octyl acetate is widely used as a flavoring agent due to its pleasant fruity aroma, which resembles that of oranges or apples. It is often incorporated into food products such as candies, beverages, and baked goods to enhance flavor profiles. The compound is recognized by the Food and Drug Administration (FDA) as Generally Recognized As Safe (GRAS) for use in food applications .
Fragrance Applications:
In the fragrance industry, this compound serves as an important ingredient in perfumes and scented products. It contributes to the overall scent profile, providing a fresh and fruity note that can enhance floral or citrus fragrances. Its safety has been evaluated by organizations such as the Research Institute for Fragrance Materials (RIFM), which has assessed its use in various consumer products .
Biochemical Applications
Therapeutic Potential:
Recent studies have highlighted the potential therapeutic effects of this compound in treating diseases such as Alzheimer's and diabetes. Research involving the phytochemical composition of Astrodaucus orientalis has shown that this compound may possess biological activities beneficial for these conditions . This suggests a promising area for further investigation into its medicinal properties.
Extraction Processes:
this compound has been utilized in bioprocess engineering for the extraction of butyric acid from fermentation processes. A study demonstrated an energy-efficient method using this compound for this purpose, showcasing its role in improving biochemical extraction techniques .
Industrial Uses
Synthesis of Plasticizers:
this compound serves as an intermediate in the production of octanol, which is a precursor for various plasticizers such as dioctyl phthalate (DOP). These plasticizers are extensively used in the manufacture of flexible polyvinyl chloride (PVC) products . The synthesis process involves catalytic reactions where butadiene reacts with acetic acid to form octadienyl acetates, which are then hydrogenated to yield octanol .
Lipase-Catalyzed Synthesis:
Research has shown that this compound can be synthesized through lipase-catalyzed reactions, optimizing parameters such as temperature and enzyme concentration to achieve high conversion rates. This method presents a green chemistry approach to producing natural flavors without solvents, making it suitable for food industry applications .
Environmental Impact and Safety
Chemical Characteristics:
this compound is classified under volatile organic compounds (VOCs), which can contribute to air pollution when released into the atmosphere. However, it is generally considered safe for use in consumer products when applied within regulated limits . Studies have also focused on leak detection methods for storage tanks containing this compound to prevent environmental contamination .
Summary Table of Applications
Comparison with Similar Compounds
Octyl acetate can be compared with other esters that have similar applications and properties. Some of these compounds include:
Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.
Butyl acetate: Used in the manufacture of lacquers and as a solvent in the production of plastics.
Isoamyl acetate: Known for its banana-like odor and used in flavorings and perfumes.
Uniqueness
This compound stands out due to its longer carbon chain, which imparts a distinct fruity aroma that is less volatile compared to shorter-chain esters like ethyl acetate and butyl acetate. This makes it particularly valuable in applications where a longer-lasting fragrance is desired .
Biological Activity
Octyl acetate, an ester derived from octanol and acetic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial effects, antioxidant activity, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.27 g/mol. It is characterized by its pleasant fruity odor, making it a common ingredient in perfumes and flavorings. Its chemical structure can be represented as follows:
1. Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of this compound. For instance, research on the essential oil of Heracleum rechingeri revealed that this compound constituted approximately 29.49% of the oil and exhibited significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Bacillus subtilis | 14 | |
Staphylococcus aureus | 12 | |
Escherichia coli | 10 |
2. Antioxidant Properties
This compound also demonstrates antioxidant activity. A study indicated that it could scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential applications in food preservation and health supplements.
Table 2: Antioxidant Activity of this compound
3. Potential Therapeutic Applications
The compound's biological activities suggest potential therapeutic applications in various fields:
- Anti-infective Agent : this compound has shown efficacy against several pathogens, indicating its potential use in developing new antibiotics or antiseptics.
- Flavoring and Fragrance : Due to its pleasant aroma, this compound is widely used in the food and cosmetic industries.
- Pharmaceutical Applications : Research suggests that this compound may play a role in drug formulation as a solvent or stabilizer due to its biocompatibility.
Case Studies
Case Study 1: Essential Oil from Heracleum mantegazzianum
A study on the essential oil extracted from Heracleum mantegazzianum demonstrated that this compound contributed significantly to the oil's antifungal activity, particularly against Candida albicans. The oil was effective at concentrations as low as 0.5% .
Case Study 2: Antioxidant Effects in Yeast Models
In another investigation, this compound was tested for its antioxidant effects in yeast cells subjected to oxidative stress. The results showed a marked increase in cell viability and a reduction in reactive oxygen species (ROS) levels when treated with this compound compared to control groups .
Properties
IUPAC Name |
octyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYBTZIQSIBWLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044202 | |
Record name | Octyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like orange blossom or jasmine; [Acros Organics MSDS], Liquid, colourless liquid with a fruity, orange-like, jasmine-like odour | |
Record name | Octyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16256 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 211.00 °C. @ 760.00 mm Hg | |
Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible with alcohol, most fixed oils, organic solvents; insoluble in water, 1 ml in 4 ml 70% alcohol (in ethanol) | |
Record name | Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.868 | |
Record name | Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.4 [mmHg] | |
Record name | Octyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16256 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-14-1 | |
Record name | Octyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FN2J413S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-38.5 °C | |
Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.